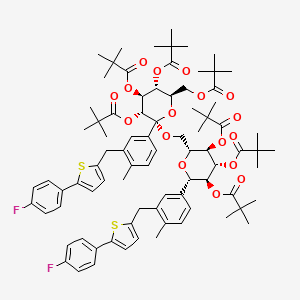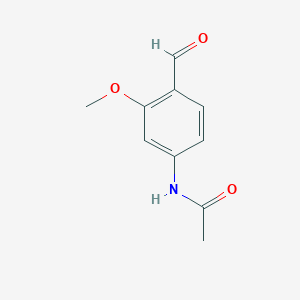
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and a dihydroindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Alkylation: Attachment of the pyridin-3-ylmethyl group to the indole core.
Cyclization: Formation of the dihydroindole structure through intramolecular reactions.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for alkylation, and catalysts for cyclization. The overall yield and purity of the final product depend on the optimization of these conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroindole core to an indole structure.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different properties and applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group and pyridine ring are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can be compared with other similar compounds, such as:
4,6-Dimethyl-5-nitroindole: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties.
5-Nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Similar structure but without the dimethyl groups, affecting its reactivity.
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Lacks the nitro group, leading to different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4,6-dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-15-14(12(2)16(11)19(20)21)5-7-18(15)10-13-4-3-6-17-9-13/h3-4,6,8-9H,5,7,10H2,1-2H3 |
Clé InChI |
XKJFFHTTWFFWOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCN2CC3=CN=CC=C3)C(=C1[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)

![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

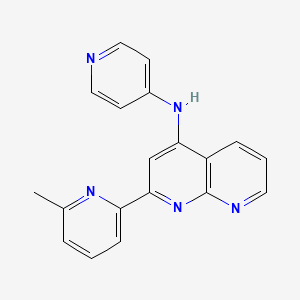

![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
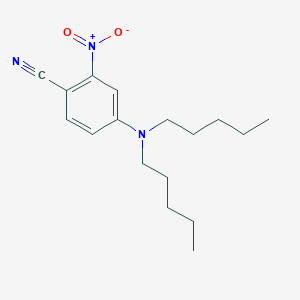
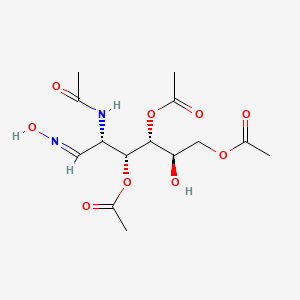
![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
